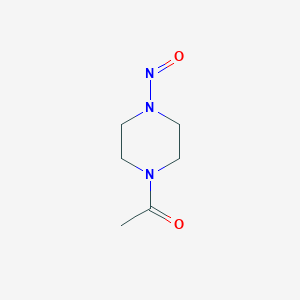

1-Acetyl-4-nitrosopiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrosopiperazin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-6(10)8-2-4-9(7-11)5-3-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUABIQWKHMEWSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400460 | |

| Record name | 1-acetyl-4-nitrosopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73742-56-0 | |

| Record name | 1-acetyl-4-nitrosopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 1 Acetyl 4 Nitrosopiperazine Formation

Fundamental Principles of N-Nitrosamine Synthesis

The synthesis of N-nitrosamines, including 1-Acetyl-4-nitrosopiperazine, is governed by well-established chemical principles. These reactions typically involve the interaction of a secondary or tertiary amine with a nitrosating agent. veeprho.com

Secondary amines react with nitrous acid to yield N-nitrosamines. jove.com This reaction proceeds through the formation of a nitrosonium ion (NO+), an electrophile, which is generated from nitrous acid in acidic conditions. jove.comchemistrysteps.com The secondary amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosammonium ion. Subsequent deprotonation by a base, such as water, results in the formation of the stable N-nitrosamine. jove.com The general mechanism can be summarized as the electrophilic substitution of the hydrogen atom on the amine nitrogen with a nitroso group. impactfactor.org

Various nitrosating agents can facilitate the formation of N-nitrosamines. The most common is nitrous acid (HNO₂) , which is often formed in situ from sodium nitrite (B80452) (NaNO₂) under acidic conditions. jove.comchemistrysteps.com

Other significant nitrosating agents include:

Nitric Oxide (NO): While nitric oxide itself is a less potent nitrosating agent, it can be oxidized to form more reactive species like dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄), which are effective nitrosating agents. tandfonline.comnih.gov The presence of oxygen can accelerate nitrosation by converting NO to nitrogen dioxide (NO₂), which then forms these more reactive oxides. nih.gov Some studies suggest that nitric oxide is a requirement for the aqueous nitrosation of amines by nitrogen dioxide. tandfonline.com

Nitrogen Dioxide (NO₂): Inhalation of nitrogen dioxide has been shown to increase the endogenous synthesis of N-nitrosodimethylamine, confirming its role as a precursor to nitrosamines. nih.gov Nitrogen dioxide can dimerize to form N₂O₄, which can then react with amines to form nitrosamines. tandfonline.com

The reactivity of these agents is a critical factor in the rate of nitrosamine (B1359907) formation.

The formation of N-nitrosamines is highly dependent on the reaction environment.

pH: The rate of nitrosation is significantly influenced by pH. Acidic conditions, typically in the pH range of 3-5, are generally considered high-risk for nitrosamine formation as they facilitate the generation of the active nitrosating species from nitrite. usp.orgnih.gov However, at very low pH, the reaction rate can decrease due to the protonation of the amine, which reduces its nucleophilicity. nih.gov While nitrosation is generally favored in acidic media, it can also occur under neutral to basic conditions, sometimes catalyzed by other molecules like formaldehyde (B43269). usp.org

Temperature: Elevated temperatures generally accelerate the rate of chemical reactions, including nitrosamine formation. zamann-pharma.comirb.hr Studies on various products have shown that nitrosamine concentrations can increase with rising storage temperature. irb.hr However, the effect of temperature can be complex and may interact with other factors like moisture content. coresta.org In some cases, thermal processing can also lead to the decomposition of certain nitrosamines. ulg.ac.be

Solvent Systems: The choice of solvent can significantly impact the rate and mechanism of nitrosation. Organic solvents can suppress the ionization of nitrous acid, leading to a faster reaction rate compared to aqueous solutions. jst.go.jp For instance, solvents like dichloromethane, tetrahydrofuran, and acetonitrile (B52724) are often used for N-nitrosation reactions. nih.gov The addition of organic solvents like acetonitrile to water can either inhibit or accelerate the reaction depending on the concentration, and can even change the reaction mechanism. rsc.org Similarly, tetrahydrofuran-water mixtures show a dependence of the reaction's kinetic characteristics on the proportion of the organic solvent. rsc.org

| Factor | Influence on Nitrosamine Formation | Supporting Evidence |

| pH | Optimal formation typically occurs in acidic conditions (pH 3-5) which favor the creation of nitrosating agents. Very low pH can hinder the reaction by protonating the amine. | usp.orgnih.gov |

| Temperature | Higher temperatures generally increase the reaction rate. | zamann-pharma.comirb.hr |

| Solvent | Organic solvents can accelerate nitrosation by suppressing the ionization of nitrous acid. The specific solvent and its concentration in a mixture can alter reaction rates and mechanisms. | nih.govjst.go.jprsc.orgrsc.org |

Role of Nitrosating Agents (e.g., Nitrous Acid, Nitric Oxide, Nitrogen Dioxide)

Formation Pathways Specific to Acetylated Piperazine (B1678402) Derivatives

The formation of this compound involves specific pathways related to its acetylated piperazine structure.

This compound is formed from a piperazine precursor that has undergone both acetylation and nitrosation. Piperazine itself, a secondary diamine, is susceptible to nitrosation to form compounds like 1-nitrosopiperazine (B26205) (MNPZ) and dinitrosopiperazine (DNPZ). utexas.eduresearchgate.net The presence of an acetyl group at one of the nitrogen atoms means that the starting material for forming this compound is 1-acetylpiperazine (B87704). This monosubstituted piperazine still possesses a secondary amine group that is available for nitrosation under the conditions described previously. The reaction would involve the nitrosation of the remaining secondary amine function of 1-acetylpiperazine by a suitable nitrosating agent.

Oxidative degradation of piperazine and its derivatives can also lead to the formation of nitrosamines. The OH-initiated photo-oxidation of piperazine has been shown to produce 1-nitrosopiperazine as a minor product. nih.govacs.org This occurs through both N-H and C-H abstraction by OH radicals. nih.gov Furthermore, the atmospheric oxidation of piperazine initiated by chlorine radicals leads almost exclusively to N-centered radicals, which can then react with nitric oxide to form nitrosamines with a surprisingly high yield. acs.org These oxidative pathways highlight that even in the absence of direct addition of nitrosating agents, environmental or process-induced oxidation can be a source of nitrosamine formation. The degradation of the parent amine can be influenced by factors such as the presence of oxygen, metal ions, and flue gas impurities like NOx. forcetechnology.com

Catalytic Effects on Nitrosation Reactions

The formation of N-nitrosamines, including this compound, is significantly influenced by catalysts. The nitrosation of secondary amines like piperazine can be catalyzed by various substances, accelerating the reaction rate. For instance, formaldehyde has been shown to increase nitrosation rates by several orders of magnitude across a wide pH range. ccsnorway.com This catalytic effect is particularly relevant as it allows the reaction to proceed rapidly even under neutral pH conditions, which might be encountered in various chemical environments. nih.gov

The presence of carbon dioxide can also play a catalytic role in the nitrosation of piperazine. researchgate.net CO2 can react with nitrite to form a more potent nitrosating agent, thereby accelerating the formation of N-nitrosopiperazine. researchgate.net Studies have shown that the reaction forming N-nitrosopiperazine is first order in nitrite, piperazine carbamate (B1207046) species, and hydronium ion, with a proposed mechanism involving the protonation of the carbamate species followed by nucleophilic attack. nih.gov

Bacterial enzymes can also catalyze N-nitrosation reactions, with some bacterial species, particularly those capable of denitrification, exhibiting significant catalytic activity. nih.gov This bacterially mediated catalysis can be much faster than the chemical reaction at neutral pH. nih.gov Additionally, certain metal catalysts, such as paramagnetic Pd/Fe3O4-FeO, are used in the synthesis of related compounds and their influence on side reactions like nitrosamine formation needs to be considered. google.com

The table below summarizes the types of catalysts and their effects on nitrosation reactions.

| Catalyst Type | Example(s) | Effect on Nitrosation |

| Aldehydes | Formaldehyde | Increases reaction rate by several orders of magnitude. ccsnorway.comresearchgate.net |

| Gases | Carbon Dioxide (CO2) | Can accelerate nitrosation by forming a more potent nitrosating agent with nitrite. researchgate.net |

| Biological | Bacterial Enzymes | Can significantly increase the rate of nitrosation, especially at neutral pH. nih.gov |

| Metal Catalysts | Palladium-based catalysts | Used in related syntheses; potential for influencing side reactions. google.com |

Formation within Complex Chemical Environments

The generation of this compound often occurs within complex chemical matrices where multiple precursors, reagents, and by-products interact. Understanding these interactions is crucial for controlling its formation.

The synthesis of piperazine-containing active pharmaceutical ingredients (APIs) can inadvertently lead to the formation of this compound if sources of nitrosating agents and the piperazine precursor are present. veeprho.comasianpubs.org The primary precursors are a vulnerable secondary or tertiary amine and a nitrosating agent. contractpharma.comnih.gov

Key precursors and potential by-products in synthetic routes that can lead to this compound are outlined below:

Amine Precursors: The fundamental precursor is the piperazine ring, which can be present as the starting material, an intermediate, or an impurity. veeprho.comveeprho.com Specifically, 1-acetylpiperazine would be the direct precursor to this compound.

Nitrosating Agents: These can originate from various sources within a synthetic process. Sodium nitrite (NaNO2) is a common reagent used for quenching or other reaction steps and can generate nitrous acid (HNO2) under acidic conditions. nih.gov Oxides of nitrogen (NOx) from the environment or as by-products can also act as nitrosating agents. ccsnorway.comresearchgate.net

Solvents and Reagents: Solvents like dimethylformamide (DMF) can degrade to form secondary amines, which can then be nitrosated. asianpubs.org Reagents such as triethylamine (B128534) may also contribute to the pool of vulnerable amines. asianpubs.org

By-products: The synthesis itself can generate by-products that may be nitrosatable. For example, in the synthesis of 1-amino-4-methylpiperazine (B1216902) from 1-methyl-4-nitrosopiperazine (B99963), incomplete reduction could leave the nitroso group intact. google.com

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Fourier Transform Infrared Spectroscopy (FT-IR) are employed to identify and quantify these precursors and by-products. veeprho.com

The following table details common precursors and by-products found in relevant synthetic routes.

| Substance Type | Chemical Name | Role in Formation |

| Amine Precursor | 1-Acetylpiperazine | Direct precursor to this compound. |

| Amine Precursor | Piperazine | Can be acetylated and subsequently nitrosated. veeprho.com |

| Nitrosating Agent | Sodium Nitrite (NaNO2) | Source of nitrous acid under acidic conditions. |

| Nitrosating Agent | Dinitrogen Trioxide (N2O3) | A powerful nitrosating agent formed from nitrous acid. researchgate.netresearchgate.net |

| Solvent/Reagent | Dimethylformamide (DMF) | Can degrade to form secondary amines. asianpubs.org |

| By-product | 1-Methyl-4-nitrosopiperazine | A related nitrosamine that indicates nitrosating conditions are present. researchgate.net |

| By-product | Dinitrosopiperazine | Can form if both nitrogen atoms of the piperazine ring are nitrosated. researchgate.net |

The formation of this compound results from the chemical interaction between a nitrosatable piperazine derivative, specifically 1-acetylpiperazine, and a nitrosating agent. This reaction is typically favored under acidic conditions, where nitrous acid, formed from nitrite salts, is converted into more potent nitrosating species like the nitrosonium ion (NO+) or dinitrogen trioxide (N2O3). nih.govresearchgate.net The secondary amine nitrogen on the piperazine ring of 1-acetylpiperazine acts as a nucleophile, attacking the electrophilic nitrosating agent to form the N-nitroso bond.

The reaction kinetics can be complex and are influenced by several factors including pH, temperature, and the concentration of reactants and catalysts. ccsnorway.comnih.gov For instance, the nitrosation of piperazine has been shown to be first order with respect to nitrite, the piperazine carbamate species, and the hydronium ion. nih.gov The presence of other chemical species can also influence the reaction; for example, CO2 can accelerate the nitrosation of piperazine by reacting with nitrite to form a more reactive nitrosating agent. researchgate.net

Interactions can also occur during storage or in the final drug product formulation, where residual precursors or contaminants in excipients can react over time. researchgate.net The presence of water can also increase the risk of N-nitrosamine formation in solid dosage forms. pmda.go.jp

Several strategies can be implemented during the synthesis to mitigate the formation of this compound and other nitrosamines.

Process Optimization: Modifying the synthetic route to avoid conditions that favor nitrosation is a primary strategy. This can include changing the order of reagent addition to prevent the simultaneous presence of amines and nitrosating agents, or avoiding the use of sodium nitrite as a quenching agent. pmda.go.jp Adjusting the pH to be neutral or basic can also be an effective protective measure. pmda.go.jpusp.org

Purification: Incorporating additional purification steps, such as crystallization, can effectively remove nitrosamine impurities or their precursors from the active pharmaceutical ingredient (API). usp.org Techniques like the solubility-limited impurity purge (SLIP) test can help in designing effective crystallization processes for impurity rejection. usp.org

Use of Scavengers: Introducing nitrite scavengers into the reaction mixture is a promising strategy to inhibit nitrosamine formation. usp.org Antioxidants like ascorbic acid (vitamin C), caffeic acid, and ferulic acid have demonstrated high efficacy in inhibiting the formation of N-nitrosamine drug substance-related impurities (NDSRIs). pmda.go.jpusp.org These scavengers work by reducing the nitrosating agent to non-nitrosating species like nitric oxide (NO). pharmaexcipients.com The effectiveness of these scavengers can depend on the specific drug substance and reaction conditions. usp.org

Control of Raw Materials: Sourcing raw materials, including starting materials, solvents, and excipients, with low levels of nitrite contamination is crucial. nih.govusp.org Manufacturers are encouraged to work with suppliers to obtain materials with specified low nitrite content. pmda.go.jp

Alternative Manufacturing Processes: In the context of drug product manufacturing, switching from wet granulation, which may involve heat and moisture that can promote nitrosamine formation, to direct compression can be a viable mitigation strategy. usp.org

The following table summarizes key mitigation strategies at the synthetic level.

| Strategy | Description | Examples |

| Process Optimization | Modifying reaction conditions to disfavor nitrosation. | Avoiding acidic conditions, changing reagent addition order. pmda.go.jp |

| Purification | Removing impurities through physical separation methods. | Crystallization, chromatography. usp.org |

| Use of Scavengers | Adding substances that react with and neutralize nitrosating agents. | Ascorbic acid, caffeic acid, ferulic acid, para-aminobenzoic acid (PABA). usp.orgpharmaexcipients.com |

| Raw Material Control | Selecting and specifying low-nitrite raw materials and excipients. | Setting nitrite specifications for incoming materials. pmda.go.jp |

| Change of Synthetic Route | Redesigning the synthesis to eliminate the risk of nitrosating agent and amine coexistence. | pmda.go.jp |

Advanced Analytical Methodologies for the Detection and Quantification of 1 Acetyl 4 Nitrosopiperazine

Chromatographic Separation Techniques

Chromatographic methods are the cornerstone for the analysis of nitrosamine (B1359907) impurities, providing the necessary separation from matrix components before detection. gassnova.no Both gas and liquid chromatography, coupled with mass spectrometry, are the most suitable approaches for quantitative and screening analyses at the trace levels required by regulatory bodies. nih.govgassnova.no

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable nitrosamines. researchgate.net The methodology involves separating compounds in a gaseous mobile phase based on their physicochemical properties as they pass through a capillary column, followed by detection with a mass spectrometer, which provides structural information and enables precise quantification. nih.gov

However, the application of GC-MS to nitrosopiperazine derivatives can be limited by thermal instability. For instance, studies on the related compound 1-Methyl-4-nitrosopiperazine (B99963) (MNP) have shown that it can decompose at the elevated temperatures used in GC injectors, potentially leading to inaccurate quantification or the inability to use the method. researchgate.net Therefore, a thorough evaluation of the thermal stability of 1-Acetyl-4-nitrosopiperazine is a critical prerequisite for developing a GC-MS method. Fast GC-MS methods have been successfully developed for a broad range of low molecular weight nitrosamines, offering the advantage of short analysis times. nih.gov

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) or High-Resolution Mass Spectrometry (HRMS) has emerged as the preferred technique for analyzing a wide array of nitrosamine impurities, including polar and less volatile compounds like this compound. nih.govmdpi.com These methods circumvent the thermal degradation issues associated with GC-MS and offer exceptional sensitivity and selectivity. researchgate.net

LC-MS/MS methods, often utilizing a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, provide robust quantification at parts-per-billion (ppb) levels. fda.gov.twfrontiersin.org The development of such methods for the closely related compound MNP in complex pharmaceutical matrices demonstrates the capability of this technology. mdpi.comfrontiersin.orgnih.gov An isotopically labeled internal standard, such as a deuterated analog, is typically used to ensure accuracy and precision. mdpi.com

HRMS offers an alternative with high mass accuracy, enabling the confident identification of impurities and differentiation from background matrix interferences. mdpi.com

Below is a table summarizing typical LC-MS/MS conditions used for the analysis of the related compound 1-Methyl-4-nitrosopiperazine (MNP), which serve as an excellent starting point for method development for this compound.

Table 1: Example LC-MS/MS Method Parameters for Nitrosopiperazine Analysis

| Parameter | Condition | Source(s) |

|---|---|---|

| LC Column | Poroshell 120 Phenyl Hexyl (2.7 µm, 4.6 x 100 mm) | fda.gov.tw |

| Purospher® STAR Phenyl (2.0 µm, 2.1 x 10 mm) | mdpi.com | |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 9.0) | fda.gov.twhsa.gov.sg |

| Mobile Phase B | Methanol | fda.gov.twhsa.gov.sg |

| Flow Rate | 0.5 mL/min | fda.gov.tw |

| Ionization Mode | Electrospray Ionization (ESI+), Atmospheric Pressure Chemical Ionization (APCI) | fda.gov.twhsa.gov.sg |

| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.comfda.gov.tw |

| Example MRM Transition (for MNP) | Quantitative: m/z 130.1 > 100.2; Qualitative: m/z 130.1 > 58.2 | mdpi.com |

High-Performance Liquid Chromatography (HPLC) coupled with detectors other than mass spectrometry, such as Ultraviolet (UV) or Diode-Array Detectors (DAD), can also be employed for the analysis of this compound. While generally less sensitive than MS detection, HPLC-UV can be a viable option, particularly for process monitoring or in situations where MS instrumentation is unavailable. amazonaws.comijpsjournal.com

The successful development of an HPLC-DAD method for detecting another impurity, isopropyl p-toluenesulfonate, at low levels demonstrates the potential of this approach when combined with an effective sample preparation strategy. oatext.com For nitrosamines, detection is often performed at a wavelength corresponding to the n→π* transition of the N-N=O chromophore, typically around 365 nm. amazonaws.com One study identified this compound (as 1-(4-nitrosopiperazine-1-yl)ethan-1-one) in a reaction mixture using chromatography, indicating its separability under LC conditions. whiterose.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Spectroscopic Detection and Characterization Methods (e.g., UV Absorption, Chemiluminescence)

Chemiluminescence detection coupled with a Thermal Energy Analyzer (TEA) is a highly specific method for the detection of N-nitroso compounds. The technique involves pyrolyzing the nitrosamine to release a nitric oxide (NO) radical, which then reacts with ozone to produce excited nitrogen dioxide. As the excited nitrogen dioxide returns to its ground state, it emits light (chemiluminescence), which is detected. While this method is highly selective for the nitroso functional group, it is a total N-nitrosamine measurement technique and relies on prior chromatographic separation to identify and quantify individual compounds like this compound.

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is crucial for achieving accurate and reproducible results, as it serves to extract the analyte of interest from the sample matrix and remove interfering substances. gassnova.no The choice of extraction protocol depends heavily on the complexity of the matrix, which can range from API powders to multicomponent drug product formulations or even wastewater. mdpi.comscholaris.ca

Commonly employed techniques include:

Solvent Extraction: This "dilute-and-shoot" approach is often the simplest method. The sample is dissolved in a suitable solvent (e.g., methanol), sonicated to ensure complete dissolution, centrifuged to remove excipients, and filtered prior to injection. fda.gov.twhsa.gov.sg For complex matrices, pH adjustment and neutralization may be necessary to improve extraction efficiency and mitigate matrix effects. mdpi.com

Solid-Phase Extraction (SPE): SPE is used for sample clean-up and concentration. In one method, activated carbon SPE cartridges were used to extract nitrosamines from aqueous samples, followed by elution with a solvent like methylene (B1212753) chloride. amazonaws.com

Supported Liquid Extraction (SLE): SLE is an alternative to traditional liquid-liquid extraction that offers ease of use and automation potential. A method using SLE has been developed for the trace-level quantification of N-nitrosopiperazine in treated wastewater, demonstrating its utility for complex environmental samples. scholaris.ca

Filtration of the final extract through a syringe filter (e.g., 0.2 or 0.45 µm) is a mandatory final step to remove particulates that could damage the chromatographic system. hsa.gov.sgsigmaaldrich.com

Table 2: Sample Preparation Protocols for Nitrosamine Analysis in Complex Matrices

| Technique | Protocol Summary | Target Matrix | Source(s) |

|---|---|---|---|

| Solvent Extraction | Weigh sample, add diluent (e.g., 80% Methanol), vortex, sonicate for 10 min, centrifuge (4000 rpm for 10 min), filter supernatant (0.2 µm PVDF filter). | Pharmaceutical Powder (Rifampicin) | hsa.gov.sg |

| Solvent Extraction with Neutralization | Weigh sample, add internal standard, methanol, water, and 1M NaOH for neutralization. Vortex, centrifuge (10,000 x g for 5 min), filter supernatant (0.2 µm PTFE filter). | Multicomponent Drug Product | mdpi.com |

| Supported Liquid Extraction (SLE) | Load aqueous sample onto SLE cartridge, wait for distribution, elute analyte with an immiscible organic solvent (e.g., Dichloromethane). | Treated Wastewater | scholaris.ca |

| Solid-Phase Extraction (SPE) | Pass 500 mL sample through an activated carbon SPE cartridge. Elute with methylene chloride, dry, and concentrate under nitrogen. | Aqueous Samples | amazonaws.com |

Method Validation Parameters: Sensitivity, Selectivity, and Reproducibility

Validation is required to ensure that an analytical method is fit for its intended purpose. hsa.gov.sg For trace-level impurities like this compound, key validation parameters include sensitivity, selectivity, and reproducibility. mdpi.com The availability of a certified standard for this compound is critical for performing these validation experiments. veeprho.com

Sensitivity is determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. Validated LC-MS/MS methods for the related compound MNP have achieved LOQ values as low as 0.013 ppm, demonstrating the high sensitivity required for regulatory compliance. frontiersin.org

Selectivity (or Specificity) is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. mdpi.com This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.

Reproducibility is assessed through precision and accuracy.

Precision measures the closeness of agreement between a series of measurements and is expressed as the relative standard deviation (RSD). Intermediate precision for MNP analysis has been reported at 2.52% RSD. mdpi.comnih.gov

Accuracy measures the closeness of the test results to the true value and is often determined through recovery studies. A sample is spiked with a known amount of the analyte at different concentration levels, and the percentage of the analyte recovered is calculated. Average recovery rates for MNP have been reported in the range of 87-100%. mdpi.comfrontiersin.org

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. It is typically evaluated by a linear regression analysis, with a correlation coefficient (R²) greater than 0.99 considered acceptable. mdpi.com

Table 3: Validation Parameters from a Validated LC-MS/MS Method for a Related Nitrosopiperazine (MNP)

| Parameter | Result | Source(s) |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | mdpi.comfrontiersin.org |

| LOD | 0.0067 ppm | frontiersin.org |

| LOQ | 0.013 ppm | frontiersin.org |

| Accuracy (Recovery) | 87.05% - 100.38% | mdpi.comfrontiersin.org |

| Precision (RSD) | < 2.6% | mdpi.com |

Comparative Analysis of Methodological Advancements for N-Nitroso Compounds

The detection and quantification of N-nitroso compounds, including this compound, at trace levels necessitate the use of highly sensitive and selective analytical techniques. aquigenbio.comnih.gov Regulatory bodies have underscored the need for robust analytical methods to control these potentially genotoxic impurities in pharmaceutical products. nih.govnih.gov The evolution of analytical methodologies has transitioned from traditional techniques to advanced hyphenated systems, primarily centered around chromatography and mass spectrometry. nih.gov The most prominent techniques for nitrosamine analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each with its own set of advancements and ideal applications. aquigenbio.combiopharmaspec.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely utilized technique for the analysis of N-nitrosamines due to its high sensitivity, specificity, and applicability to complex drug matrices. pharmafocusamerica.com It is particularly effective for quantifying both volatile and non-volatile nitrosamine impurities. biopharmaspec.com For instance, a sensitive LC-MS/MS method was developed for the quantification of six nitrosamine impurities in various sartan drugs, achieving a limit of quantification (LOQ) below 0.003 ppm. nih.gov Similarly, methods have been established for detecting up to 15 different nitrosamines, demonstrating the versatility of the technique. nih.gov The choice of ionization source can significantly impact sensitivity; for example, Atmospheric Pressure Chemical Ionization (APCI) has been shown to provide the desired sensitivity for a broad range of nitrosamines compared to Electrospray Ionization (ESI), which is suitable for only a few. thermofisher.com

Gas chromatography coupled with mass spectrometry (GC-MS), particularly with a tandem mass spectrometer (GC-MS/MS), is another cornerstone for nitrosamine analysis, especially for volatile compounds. biopharmaspec.com Direct liquid injection is often effective for a wide range of nitrosamines. restek.com GC-MS/MS methods have been validated for the determination of multiple nitrosamines, such as NDMA, NDEA, and others, in sartan drug substances. edqm.eu These methods can achieve high sensitivity, with detection limits in the low parts-per-billion (ppb) range. restek.comshimadzu.com For some volatile nitrosamines, headspace sample introduction can be utilized, which offers the advantage of low chemical background and often requires no sample preparation. restek.comthermofisher.com

High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) represents a significant advancement, offering superior specificity through accurate mass measurements. waters.com This is particularly useful for complex matrices where isobaric interferences might be a concern. biopharmaspec.com LC-HRMS methods can provide sensitive and robust separation, identification, and quantification of numerous N-nitrosamines. lcms.czresearchgate.net For example, a method using a Q Exactive hybrid quadrupole-Orbitrap mass spectrometer achieved detection limits ranging from 0.4 to 12 ng/L for nine different nitrosamines in water samples. lcms.cz Another LC-HRMS method, using Time-of-Flight (Tof) MRM acquisition, achieved LOQ levels at or below 0.5 ng/mL for six key nitrosamines, demonstrating excellent sensitivity and specificity.

The selection of an appropriate analytical method depends on the specific nitrosamine, the complexity of the sample matrix, and the required sensitivity. While LC-MS/MS is often considered the gold standard for its broad applicability, GC-MS/MS remains a powerful tool for volatile analytes. biopharmaspec.compharmafocusamerica.com HRMS provides an additional layer of confidence in identification, which is crucial in regulatory environments. biopharmaspec.comwaters.com A comparative study evaluating EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the analysis of nine nitrosamines concluded that EI-GC-MS/MS performed the best regarding linearity, limit of detection, recovery, and precision for the simultaneous analysis of those specific compounds. researchgate.net

The following tables provide a comparative overview of the performance of different advanced analytical methods for the quantification of various N-nitroso compounds.

| Compound | Method | Matrix | LOQ | Linearity (R²) | Reference |

|---|---|---|---|---|---|

| NDMA, NDEA, NMBA, NDIPA, NEIPA, NDBA | UPLC-Tof MRM MS | Standard Solution | ≤ 0.5 ng/mL | >0.99 | |

| Six Nitrosamines (including NDMA, NDEA) | LC-MS/MS | Sartan Drugs | < 0.003 ppm | >0.999 | nih.gov |

| NTTP | LC-MS/MS | Sitagliptin API | 0.098 ppm | >0.998 | rsc.org |

| 15 Nitrosamines | LC-MS/MS | Sartan Drugs | ~0.01 ppm | N/A | nih.gov |

| 1-Methyl-4-nitrosopiperazine (MNP) | LC-MS/MS | Rifampin Drug Substance | 0.05 µg/g | N/A | fda.gov.tw |

| Compound | Method | Matrix | LOD | Linearity (R²) | Reference |

|---|---|---|---|---|---|

| NDMA, NDEA, EIPNA, DIPNA, DPNA, DBNA | GC-MS/MS | Sartan Drugs | LOQ: 15 ppb | N/A | edqm.eu |

| Multiple Nitrosamines | GC-MS/MS | Standard Solution | < 3 ppb (for most) | >0.996 | restek.com |

| Five Nitrosamines (including NDMA, NDEA) | GC-MS/MS | Standard Solution | Dynamic range from 0.2 ng/mL | >0.999 | shimadzu.com |

| Nine Nitrosamines | EI-GC-MS/MS | Artificial Saliva | < 1 µg/L | >0.99 | researchgate.net |

Chemical Reactivity and Transformation Pathways of 1 Acetyl 4 Nitrosopiperazine

Reactivity of the N-Nitroso Functionality

The reactivity of 1-Acetyl-4-nitrosopiperazine is largely dictated by the N-nitroso group. This functional group is susceptible to both oxidation and reduction, leading to the formation of different derivatives.

Oxidation Reactions and Nitro Derivative Formation

While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the oxidation of N-nitrosamines to their corresponding N-nitramines is a known chemical transformation. This reaction is a key step in understanding the environmental and biological fate of nitrosamines. For instance, the derivatization of N-nitropiperazine to 1-(4-nitropiperazin-1-yl)ethan-1-one (the nitro-analogue of this compound) is achieved through the acylation of N-nitropiperazine. whiterose.ac.uk This suggests that the corresponding nitro compound, 1-acetyl-4-nitropiperazine, is a stable entity. The oxidation of the N-nitroso group to a nitro group is a critical transformation, as nitramines are also a class of compounds with potential health concerns. fhi.nogassnova.no

Reduction Reactions to Amine Derivatives

The reduction of the N-nitroso group in this compound to an amine functionality is a well-established reaction. This transformation is a common step in synthetic organic chemistry. Specifically, this compound can be reduced to 1-acetyl-4-aminopiperazine using zinc powder in the presence of acetic acid and water. drugfuture.com This reaction provides a pathway to synthesize various piperazine (B1678402) derivatives. The reduction of nitro compounds, in general, can be achieved through various methods, including the use of metal catalysts or reagents like methylhydrazine in combination with a cobalt catalyst. organic-chemistry.org

A summary of the reagents for these transformations can be found in the table below.

| Transformation | Reagent(s) | Product |

| Reduction | Zinc, Acetic Acid/Water | 1-Acetyl-4-aminopiperazine |

| Oxidation (of related compounds) | Not specified in sources | 1-Acetyl-4-nitropiperazine |

Photochemical Degradation Mechanisms

The exposure of this compound to ultraviolet (UV) radiation can induce its degradation through various photochemical pathways. These mechanisms are influenced by the surrounding conditions, such as the presence or absence of oxygen.

Photolysis under Inert and Oxidative Conditions

The photolysis of N-nitrosamines, such as this compound, proceeds through the cleavage of the N-N bond upon UV irradiation. acs.org In aqueous solutions, the quantum yield of this decomposition can be affected by pH, the presence of oxygen, and the initial concentration of the nitrosamine (B1359907). acs.org Under inert conditions, the photolysis of nitrosamines in the presence of an acid can lead to the formation of an aminium radical and nitric oxide. acs.orgmit.edu These reactive species can then participate in subsequent reactions.

Under oxidative conditions, the photochemical degradation pathways can become more complex. The presence of oxygen can lead to the formation of different products compared to inert conditions. cdnsciencepub.com For example, the photolysis of nitrosamides in the presence of oxygen can yield nitrate (B79036) esters through the oxidation of an intermediate radical pair. cdnsciencepub.com

Generation of Reactive Intermediates

The primary event in the photolysis of N-nitrosamines is the homolytic cleavage of the N-N bond, which generates an amino radical and a nitric oxide radical. mdpi.com In the case of this compound, this would lead to the formation of the 1-acetylpiperazin-4-yl radical and nitric oxide. These highly reactive intermediates can then undergo a variety of secondary reactions. nih.gov In acidic conditions, the formation of an aminium radical is a key step that dominates the subsequent reactivity. acs.orgmit.edu Other potential reactive intermediates in nitrosamine photolysis include superoxide (B77818) anion radicals in the presence of dissolved oxygen. mdpi.com The metabolic activation of nitrosamines can also produce reactive intermediates like diazonium ions, which are known to alkylate DNA. mutuauniversal.net

Thermal Decomposition Kinetics and Products

The thermal stability of this compound is a critical parameter, particularly in contexts such as industrial processes or storage. The decomposition of this compound is temperature-dependent and results in the formation of various smaller molecules.

Studies on the thermal decomposition of related N-nitroso compounds, such as N-nitrosopiperazine (MNPZ), show that the decomposition follows first-order kinetics. researchgate.netresearchgate.net The rate of decomposition is dependent on factors like temperature and the concentration of other species in the solution. researchgate.net For MNPZ, the activation energy for thermal decomposition in an aqueous piperazine solution was found to be 94 kJ/mol. researchgate.net

The thermal decomposition of similar compounds, like 1,4-dinitropiperazine (B13729250) (DNP), has been shown to primarily involve the cleavage of the N-N and C-N bonds. nih.gov This decomposition yields gaseous products such as CH2O, NO2, and NO. nih.gov It is expected that the thermal decomposition of this compound would proceed through similar bond-cleavage pathways, leading to the fragmentation of the piperazine ring and the release of nitrogen oxides. The thermal decomposition of other organic compounds, such as hafnium(IV) acetylacetonate, also shows a breakdown into smaller, volatile products at elevated temperatures. asianpubs.org

Below is a table summarizing the kinetic parameters for the thermal decomposition of a related compound, N-nitrosopiperazine (MNPZ).

| Compound | Activation Energy (Ea) | Rate Constant (k) at 135°C |

| N-Nitrosopiperazine (MNPZ) | 94 kJ/mol | 10.2 x 10⁻⁶ s⁻¹ |

Mechanisms of Substitution Reactions on the Piperazine Ring

The reactivity of the this compound molecule is fundamentally dictated by the saturated, heterocyclic nature of the piperazine ring and the electronic properties of its substituents. Unlike aromatic systems, the piperazine ring does not undergo electrophilic substitution reactions on its carbon atoms. savemyexams.com Instead, the reaction mechanisms are centered around the two nucleophilic nitrogen atoms. The presence of both an acetyl and a nitroso group, however, significantly influences the reactivity of these nitrogens.

The acetyl group (-COCH₃) at the N1 position and the nitroso group (-N=O) at the N4 position are both electron-withdrawing. This reduces the electron density and, consequently, the nucleophilicity of both nitrogen atoms. Therefore, direct substitution reactions where the piperazine nitrogens act as nucleophiles are less favorable compared to unsubstituted piperazine. The primary substitution pathways for this compound involve the transformation or removal of the existing acetyl and nitroso groups, which in turn allows for subsequent functionalization at the nitrogen atoms.

Influence of Substituents on Piperazine Nitrogen Reactivity

| Substituent | Position | Electronic Effect | Impact on Nitrogen Nucleophilicity |

|---|---|---|---|

| Acetyl Group | N1 | Electron-withdrawing | Reduced |

Transformation of the Nitroso Group

A significant reaction pathway for this compound involves the chemical transformation of the nitroso group. This moiety can be reduced to form a primary amine, effectively substituting the nitroso group and yielding 1-acetylpiperazine (B87704). This transformation is synthetically valuable as it unmasks the N4 nitrogen, making it available for further substitution reactions.

Commonly employed methods for this reduction include:

Chemical Reduction: Powerful reducing agents like Lithium aluminum hydride (LiAlH₄) can be used to reduce the nitroso group. core.ac.uk

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium or platinum, to achieve the reduction. googleapis.com

The removal of the nitroso group is a key step in using it as a "blocking group". In multi-step syntheses, a nitroso group can be temporarily placed on one nitrogen of piperazine to prevent it from reacting while the other nitrogen is modified. google.com Its subsequent removal allows for the creation of unsymmetrically substituted piperazines. google.com

Substitution via Removal of the Acetyl Group (Deacetylation)

The acetyl group can be removed through nucleophilic acyl substitution. masterorganicchemistry.com This reaction typically involves the hydrolysis of the amide bond under either acidic or basic conditions. masterorganicchemistry.com For instance, heating the compound in the presence of an aqueous base (like sodium hydroxide) or acid will cleave the acetyl group, yielding 1-nitrosopiperazine (B26205). masterorganicchemistry.com This process, known as saponification under basic conditions, proceeds through a tetrahedral intermediate formed by the attack of a nucleophile (e.g., hydroxide (B78521) ion) on the carbonyl carbon of the acetyl group. masterorganicchemistry.commasterorganicchemistry.com This deprotection strategy makes the N1 position available for the introduction of other functional groups.

Key Transformation Pathways for Substitution

| Transformation | Reagent / Conditions | Initial Reactant | Resulting Product for Further Substitution |

|---|---|---|---|

| Reduction of Nitroso Group | LiAlH₄ in ether; or H₂/Catalyst | This compound | 1-Acetylpiperazine |

These transformations highlight that the "substitution" reactions on the this compound ring are primarily mechanisms of deprotection or functional group interconversion at the nitrogen centers, rather than direct substitution on the ring itself. The choice of reaction conditions determines which nitrogen atom becomes available for subsequent synthetic modifications.

In Vitro Metabolic Activation and Biotransformation Studies of 1 Acetyl 4 Nitrosopiperazine

Role of Exogenous Metabolic Activation Systems (e.g., S9 Liver Extract)

In vitro metabolic activation systems are essential tools for studying the biotransformation of compounds like 1-acetyl-4-nitrosopiperazine. The most commonly used system is the S9 liver extract, which is the supernatant fraction of a liver homogenate centrifuged at 9000g. trinova.de This extract contains a mixture of microsomal and cytosolic enzymes, including various cytochrome P450 isoforms, UDP-glucuronosyltransferases (UGTs), sulfotransferases, and glutathione (B108866) transferases, providing a comprehensive metabolic profile. semanticscholar.org

The S9 fraction is widely employed in genotoxicity assays, such as the Ames test, to mimic the metabolic activation that occurs in the liver. trinova.deresearchgate.net For many N-nitrosamines, metabolic activation is a prerequisite for their mutagenic and carcinogenic effects. researchgate.netnih.gov The S9 mix typically includes cofactors like NADP+ and glucose-6-phosphate to support the enzymatic activity of CYPs. trinova.de Studies have shown that the choice of S9 fraction, for instance, from rats or hamsters, and whether it is induced (pre-treated with agents like phenobarbital (B1680315) and β-naphthoflavone to increase enzyme levels) can significantly impact the metabolic activation of nitrosamines. nih.govresearchgate.net For example, hamster liver S9 has been demonstrated to be more effective than rat liver S9 in activating certain N-nitrosamines in vitro. nih.gov Enhanced protocols using higher concentrations of S9 have been developed to improve the detection of mutagenic potential, particularly for compounds that are less potent in standard assays. researchgate.netnih.gov

Table 1: Components of a Standard S9 Mix for In Vitro Metabolic Activation

| Component | Function |

| S9 Liver Extract | Source of metabolic enzymes (CYPs, etc.) trinova.desemanticscholar.org |

| NADP+ | Cofactor for cytochrome P450 reductase trinova.de |

| Glucose-6-Phosphate | Regenerates NADPH from NADP+ trinova.de |

| Phosphate Buffer | Maintains optimal pH (e.g., pH 7.4) trinova.de |

| MgCl2 and KCl | Essential ions for enzymatic activity trinova.de |

Identification of Enzymatic Systems Involved (e.g., Cytochrome P450 Monooxygenases)

The biotransformation of N-nitrosamines, including piperazine-derived structures, is predominantly initiated by cytochrome P450 (CYP) monooxygenases. acs.orgnih.gov These enzymes catalyze the oxidative metabolism of xenobiotics, which is often the rate-limiting step in their bioactivation. acs.org The primary mechanism involves the hydroxylation of the carbon atom alpha to the N-nitroso group (α-hydroxylation). acs.orgmutuauniversal.net

While specific studies on this compound are limited, research on related N-nitrosamines provides significant insights. For many nitrosamines, CYP2E1 is a key enzyme involved in their metabolic activation. nih.govmutuauniversal.net Additionally, other isoforms such as CYP2A6 have been found to be responsible for the mutagenic activation of several tobacco-related N-nitrosamines. nih.gov The expression of these CYP enzymes can be induced by various xenobiotics, which can alter the rate of metabolism. nih.gov The specific CYP isoforms involved can vary depending on the structure of the nitrosamine (B1359907).

Table 2: Key Cytochrome P450 Isoforms in Nitrosamine Metabolism

| CYP Isoform | Role in Nitrosamine Metabolism | References |

| CYP2E1 | Frequently identified in the metabolism of various nitrosamines. | nih.govmutuauniversal.net |

| CYP2A6 | Responsible for the metabolic activation of several tobacco-related nitrosamines. | nih.govnih.gov |

| CYP1A1, CYP1A2, CYP2B, CYP2C, CYP3A | Also implicated in the metabolism of various nitrosamines. | nih.govnih.gov |

Characterization of Metabolites and Reactive Intermediates Formed In Vitro

The metabolic activation of N-nitrosamines by CYP enzymes leads to the formation of unstable and reactive intermediates. The initial step of α-hydroxylation produces an α-hydroxy-N-nitrosamine. mutuauniversal.net This intermediate is generally unstable and undergoes spontaneous decomposition. acs.org

This decomposition yields an aldehyde and a diazohydroxide intermediate. acs.org The diazohydroxide can then lose a hydroxide (B78521) ion to form a highly reactive electrophilic diazonium ion. nih.govacs.org This diazonium ion is capable of alkylating nucleophilic sites on cellular macromolecules, most notably DNA. nih.govacs.org The formation of DNA adducts is considered a critical event in the initiation of carcinogenesis by N-nitrosamines. nih.gov

For cyclic nitrosamines like those derived from piperazine (B1678402), α-hydroxylation would lead to the opening of the piperazine ring. While the precise metabolites of this compound have not been detailed in the available literature, the general pathway suggests the formation of an unstable α-hydroxy derivative, followed by ring cleavage and the generation of a reactive diazonium species. The acetyl group on the piperazine ring may influence the specific site of hydroxylation and the subsequent breakdown products.

Figure 1: Generalized Metabolic Activation Pathway of N-Nitrosamines

This pathway is a generalized representation of N-nitrosamine bioactivation. acs.orgmutuauniversal.net

Kinetic Analysis of Metabolic Pathways

Kinetic analysis of metabolic pathways provides quantitative information about the rates of enzyme-catalyzed reactions. Such analyses are crucial for understanding the efficiency of metabolic activation and detoxification pathways, and for comparing the metabolic fate of different compounds.

For N-nitrosamines, kinetic studies often focus on determining parameters like the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) for the CYP enzymes involved in their metabolism. These parameters help to characterize the affinity of the enzyme for the substrate and the maximum rate of the metabolic reaction.

Mechanistic Insights into the in Vitro Genotoxicity and Mutagenicity of 1 Acetyl 4 Nitrosopiperazine

Molecular Mechanisms of DNA Damage Induction

The genotoxicity of N-nitrosamines is rooted in their ability to chemically modify DNA after metabolic activation. This process initiates a cascade of events that can lead to mutations and chromosomal damage.

Formation of DNA Adducts (e.g., Alkylation of Nucleobases)

N-nitrosamines are not directly reactive with DNA. Their genotoxic potential is realized after metabolic activation, primarily by cytochrome P450 (CYP) enzymes, which converts them into unstable α-hydroxy nitrosamines. medicinesforeurope.commdpi.com These intermediates then spontaneously decompose to form highly reactive electrophilic species, such as diazonium ions. mdpi.com These reactive intermediates can then attack nucleophilic sites on DNA bases, a process known as alkylation, forming DNA adducts. medicinesforeurope.commdpi.com

For instance, the metabolism of N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) leads to the formation of pro-mutagenic O6-alkylguanine adducts. medicinesforeurope.com Similarly, the tobacco-specific nitrosamine (B1359907) NNK forms methyl and pyridyloxobutyl DNA adducts. mdpi.comresearchgate.net These adducts, if not repaired by cellular mechanisms like O6-alkylguanine-DNA alkyltransferase (AGT), can persist and cause mispairing during DNA replication, leading to point mutations. medicinesforeurope.com While specific studies detailing the DNA adducts formed by 1-Acetyl-4-nitrosopiperazine are limited, research on a related compound, the 4-acetyl derivative of 1-nitroso-3,5-dimethylpiperazine, demonstrated it to be a potent carcinogen, suggesting its metabolites can cause significant DNA damage. researchgate.net The formation of bulky DNA adducts is a known mechanism that can lead to mutations.

Pathways Leading to Chromosomal Aberrations and Gene Mutations

The formation of DNA adducts is a critical initiating event for both gene mutations and larger-scale chromosomal aberrations. globalresearchonline.net Point mutations, which are changes in a single DNA base pair, can arise when DNA polymerase incorporates an incorrect base opposite a damaged nucleotide (adduct) during replication. globalresearchonline.net

Chromosomal aberrations are more extensive changes to chromosome structure or number. mhmedical.com These can be caused by the misrepair of DNA strand breaks that occur during the repair of DNA adducts or when replication forks collapse at the site of unrepaired DNA damage. globalresearchonline.netnih.gov Such events can result in clastogenic effects, including chromosome breaks, deletions, or rearrangements. globalresearchonline.net Numerical aberrations, or aneugenicity, involve the gain or loss of entire chromosomes, which can be a consequence of interference with the mitotic spindle apparatus. mhmedical.comnih.gov The progression from DNA adducts to mutations and chromosomal aberrations underlies the carcinogenic potential of genotoxic compounds. globalresearchonline.netrarediseasesjournal.com

In Vitro Genotoxicity Assays and Their Application

A battery of in vitro assays is used to assess the genotoxic potential of chemical substances. These tests utilize bacteria or mammalian cells to detect various forms of genetic damage.

Bacterial Reverse Mutation Assays (Ames Test)

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method for detecting gene mutations. nih.govresearchgate.net The assay uses specific strains of bacteria, such as Salmonella typhimurium and Escherichia coli, that have pre-existing mutations rendering them unable to synthesize an essential amino acid (e.g., histidine). nih.goveuropa.eu A test compound is considered mutagenic if it causes a reverse mutation, allowing the bacteria to regain the ability to grow in an amino-acid-deficient medium. nih.gov

Since many N-nitrosamines, including presumably this compound, require metabolic activation to become mutagenic, the Ames test is typically performed with and without an exogenous metabolic activation system, usually a post-mitochondrial fraction (S9) from the livers of induced rodents. nih.govnih.goveuropa.eu For N-nitrosamines, standard Ames test conditions have sometimes shown low sensitivity. nih.gov Consequently, enhanced protocols using higher concentrations of hamster or rat liver S9 (e.g., 30%) and a pre-incubation step have been developed to improve the detection of mutagenicity for this chemical class. nih.goveuropa.eu

Table 1: Representative Ames Test Results for select N-Nitrosamines (Enhanced Protocol)

| Compound | Tester Strain | Metabolic Activation | Result | Lowest Positive Concentration (µg/plate) |

|---|---|---|---|---|

| 1-Cyclopentyl-4-nitrosopiperazine (B1601858) (CPNP) | TA100 | Hamster Liver S9 | Positive | 10 nih.gov |

| N-Nitrosodimethylamine (NDMA) | TA100 | Hamster Liver S9 | Positive | 50 nih.gov |

| N-Nitrosomorpholine (NMOR) | TA100, TA1537, WP2 uvrA | S9 | Positive | ≥ 100 nih.gov |

Mammalian Cell Gene Mutation Assays (e.g., Mouse Lymphoma Assay)

Mammalian cell gene mutation assays, such as the mouse lymphoma assay (MLA), are employed to detect a broader spectrum of mutagenic events than the Ames test. nih.govfda.gov The MLA uses the L5178Y TK+/- mouse lymphoma cell line, which is heterozygous for the thymidine (B127349) kinase (TK) gene. fda.gov Mutations that inactivate the functional TK allele (TK+/- to TK-/-) render the cells resistant to the cytotoxic effects of pyrimidine (B1678525) analogues like trifluorothymidine (TFT). fda.gov

This assay can detect both point mutations within the TK gene and larger chromosomal events that result in the loss of the gene, including deletions and translocations. nih.govfda.gov The ability to detect these clastogenic events makes the MLA particularly valuable in genotoxicity testing. fda.gov Like the Ames test, the MLA is conducted with and without an S9 metabolic activation system to identify compounds that require bioactivation. fda.govresearchgate.net

Table 2: Overview of the Mouse Lymphoma Assay (MLA)

| Assay Parameter | Description |

|---|---|

| Cell Line | L5178Y TK+/- -3.7.2C mouse lymphoma cells fda.gov |

| Genetic Endpoint | Forward mutation at the thymidine kinase (TK) gene nih.govfda.gov |

| Types of Damage Detected | Gene mutations (point mutations) and chromosomal events (deletions, translocations) fda.gov |

| Selection Agent | Trifluorothymidine (TFT) fda.gov |

| Metabolic Activation | Performed with and without exogenous S9 fraction fda.gov |

Mammalian Cell Cytogenetic Assays (e.g., Chromosomal Aberration Test, Micronucleus Test)

Cytogenetic assays directly assess chromosomal damage in mammalian cells. The in vitro chromosomal aberration test involves treating cells (e.g., Chinese hamster ovary (CHO) cells or human lymphocytes) with a test substance and then examining metaphase chromosomes for structural abnormalities like breaks and rearrangements. globalresearchonline.net

The in vitro micronucleus test is another widely used cytogenetic assay that detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity). nih.govbienta.net Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei. nih.govbienta.net The assay is often performed using a cytokinesis-block method (with cytochalasin B), which allows for the specific analysis of micronuclei in cells that have completed one mitotic division. nih.govcrpr-su.se These assays are crucial for identifying agents that can cause large-scale genetic damage. coresta.org

Table 3: Principles of In Vitro Mammalian Cytogenetic Assays

| Assay | Principle | Endpoints Measured |

|---|---|---|

| Chromosomal Aberration Test | Microscopic analysis of condensed chromosomes in metaphase cells following chemical exposure. globalresearchonline.net | Structural aberrations (e.g., breaks, deletions, exchanges) and numerical aberrations. globalresearchonline.net |

| Micronucleus Test | Detection of small nuclei (micronuclei) outside the main nucleus in cells that have undergone division. bienta.net | Chromosome breakage (clastogenic events) and chromosome loss (aneugenic events). nih.gov |

Advanced In Vitro Systems for Genotoxicity Profiling (e.g., ToxTracker)

Advanced in vitro systems, such as the ToxTracker® suite of assays, offer a mechanistic approach to understanding the genotoxic potential of compounds like this compound. ToxTracker utilizes a panel of mammalian stem cell-based reporters that can identify not only direct DNA damage but also other cellular stress pathways that can indirectly lead to genotoxicity. nih.govresearchgate.nettoxys.com

The ToxTracker assay consists of six green fluorescent protein (GFP) reporter cell lines. Two of these, Bscl2 and Rtkn, are direct reporters of DNA damage and are key predictors of genotoxicity. nih.govresearchgate.net The other four reporters provide insight into the mechanism of toxicity by detecting oxidative stress (Srxn1 and Blvrb), protein damage (Ddit3), and general cellular stress (Btg2). nih.govresearchgate.net This multi-endpoint analysis allows for a comprehensive profiling of a compound's toxicological properties.

The ability of ToxTracker to discriminate between different mechanisms of toxicity is a significant advantage. toxys.com For example, it can help determine if genotoxicity is a primary effect or secondary to other cytotoxic events like oxidative stress. imperialbrandsscience.com This level of mechanistic detail is crucial for a thorough risk assessment of N-nitrosamine compounds.

Structure-Activity Relationships Governing Genotoxic Potential of N-Nitrosopiperazines

Influence of Substituents on Alpha-Carbon Reactivity

The genotoxic and carcinogenic potential of N-nitrosamines is intrinsically linked to their chemical structure, particularly the substituents on the alpha-carbon (the carbon atom adjacent to the nitrogen of the nitroso group). europa.eulhasalimited.org Metabolic activation, primarily through cytochrome P450-mediated α-hydroxylation, is a critical step for many N-nitrosamines to become DNA-reactive. europa.eulhasalimited.orgmdpi.com The resulting α-hydroxy N-nitrosamine is an unstable intermediate that decomposes to form a highly reactive diazonium ion, which can then alkylate DNA, leading to mutations. europa.eumdpi.com

The nature of the substituent at the α-carbon can significantly influence the rate and extent of this metabolic activation and, consequently, the genotoxic potency. acs.orgresearchgate.net Key factors include:

Steric Hindrance: Bulky substituents at or near the α-carbon can sterically hinder the approach of metabolizing enzymes, thereby reducing the rate of α-hydroxylation and decreasing carcinogenic potency. europa.euresearchgate.net

Electronic Effects: Electron-withdrawing groups near the α-carbon can also modulate metabolic activation and the stability of the resulting diazonium ion. acs.org

Presence of α-Hydrogens: The presence of at least one hydrogen atom on an α-carbon is generally considered a prerequisite for the α-hydroxylation pathway and subsequent genotoxicity. europa.eu

In the case of this compound, the acetyl group is attached to the nitrogen at the 1-position of the piperazine (B1678402) ring, while the nitroso group is at the 4-position. The α-carbons are the C2 and C6 positions of the piperazine ring. The presence of the acetyl group, an electron-withdrawing group, can influence the electronic environment of the piperazine ring and potentially impact the metabolism at the α-carbons. Quantum mechanical calculations have been employed to rationalize the carcinogenic potency of various N-nitrosamines by examining the activation energies for different steps in the metabolic pathway, including α-hydroxylation. mhlw.go.jp Such computational models could provide valuable insights into how the acetyl substituent in this compound affects its activation profile. researchgate.net

Comparison of Mutagenic Potency with Related N-Nitrosamines

The mutagenic potency of N-nitrosamines can vary significantly depending on their chemical structure. hesiglobal.org Comparisons with well-characterized N-nitrosamines are often used to infer the potential risk of less-studied compounds.

Studies comparing various N-nitrosamines have shown a wide range of mutagenic and carcinogenic potencies. hesiglobal.orgnih.govjst.go.jp For example, in a study using Salmonella typhimurium TA1530 with rat liver microsome activation, the mutagenic potency of several heterocyclic N-nitrosamines decreased in the following order: N-nitrosomorpholine > N-nitrosopyrrolidine > N-nitrosopiperidine > N-nitroso-N'-methylpiperazine. nih.gov

While direct comparative mutagenicity data for this compound is limited, data for the parent compound, N-nitrosopiperazine (NPZ), is available. NPZ has been shown to be a mutagen and a carcinogen. europa.eufrontiersin.org The carcinogenic potency of NPZ, as indicated by its TD50 value (the dose rate that causes a 50% tumor incidence), is considered to be in the lower range compared to highly potent nitrosamines like N-nitrosodiethylamine (NDEA). europa.eumedicinesforeurope.com

The addition of the acetyl group to the piperazine ring to form this compound would be expected to alter its mutagenic potency relative to NPZ. As discussed in the previous section, the acetyl group can influence the metabolic activation of the compound. Structure-activity relationship (SAR) analyses are crucial in predicting the potency of such derivatives. researchgate.net These analyses consider factors like steric and electronic effects of the substituent. mhlw.go.jp

The table below presents a summary of comparative mutagenicity data for some N-nitrosamines, which helps to contextualize the potential potency of this compound.

| Compound | Mutagenicity/Carcinogenicity | Notes |

| N-Nitrosomorpholine (NMOR) | High | More mutagenic than N-nitrosopyrrolidine, N-nitrosopiperidine, and N-nitroso-N'-methylpiperazine in S. typhimurium. nih.gov |

| N-Nitrosodiethylamine (NDEA) | High | A potent carcinogen often used as a benchmark. hesiglobal.org |

| N-Nitrosopiperazine (NPZ) | Moderate to Low | Considered less potent than NDEA. europa.eumedicinesforeurope.com |

| N-Nitrosopyrrolidine (NPYR) | Moderate | Less mutagenic than NMOR but more than N-nitrosopiperidine. nih.gov |

| This compound | Unknown | Potency would be influenced by the acetyl group's effect on metabolism. |

Role of DNA Repair Mechanisms in Modulating Genotoxic Outcomes (in vitro perspective)

Once N-nitrosamines like this compound are metabolically activated and form DNA adducts, cellular DNA repair mechanisms play a critical role in mitigating their genotoxic effects. researchgate.netunimedizin-mainz.de The persistence of these DNA lesions can lead to mutations and initiate carcinogenesis. unimedizin-mainz.deresearchgate.net The primary DNA adducts formed by alkylating agents like activated N-nitrosamines are at nitrogen and oxygen atoms in DNA bases. researchgate.net

Several DNA repair pathways are involved in removing these adducts:

Base Excision Repair (BER): This pathway is responsible for removing smaller, non-helix-distorting base lesions, including many of the N-alkylated purines such as N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA), which are major adducts formed by simple nitrosamines. unimedizin-mainz.de The process is initiated by a DNA glycosylase that recognizes and removes the damaged base. unimedizin-mainz.de

Direct Damage Reversal: The O6-methylguanine-DNA methyltransferase (MGMT) protein directly removes alkyl groups from the O6-position of guanine (B1146940) and the O4-position of thymine (B56734). unimedizin-mainz.de O6-methylguanine is a particularly mutagenic lesion as it can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations. unimedizin-mainz.de The activity of MGMT is therefore a crucial determinant of the mutagenic and carcinogenic potential of many N-nitrosamines. unimedizin-mainz.de

Nucleotide Excision Repair (NER): This pathway primarily deals with bulky, helix-distorting DNA adducts. unimedizin-mainz.de While less central for the small alkyl adducts formed by many nitrosamines, it can play a role in repairing more complex DNA damage. wiley.com

In vitro studies using cell lines with varying DNA repair capacities have been instrumental in elucidating the roles of these pathways. For example, cells deficient in MGMT are hypersensitive to the mutagenic and cytotoxic effects of N-nitrosamines that produce O6-alkylguanine. The efficiency and capacity of these repair pathways can significantly influence the dose-response relationship for the genotoxicity of a given N-nitrosamine. unimedizin-mainz.de It is plausible that the types of DNA adducts formed by this compound would be substrates for these repair pathways, and the cellular capacity for BER and MGMT would be key in determining the ultimate genotoxic outcome in vitro.

The interplay between metabolic activation, DNA adduct formation, and DNA repair ultimately determines the genotoxic and mutagenic potential of this compound.

Computational and Theoretical Approaches in 1 Acetyl 4 Nitrosopiperazine Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov For N-nitrosamines, QSAR models are primarily developed to predict their carcinogenic potency, often expressed as the tumorigenic dose 50 (TD50). sciforum.netnih.gov While specific QSAR models for 1-Acetyl-4-nitrosopiperazine are not prevalent in the literature, the general principles and methodologies applied to the broader class of nitrosamines are directly relevant.

The development of a QSAR model involves establishing a mathematical relationship between the chemical structure and biological activity. This is achieved by calculating a set of molecular descriptors that quantify various aspects of the molecule's topology, geometry, and electronic properties. For nitrosamines, these descriptors often include:

Topological and Physicochemical Descriptors: Parameters related to molecular size, shape, and hydrophobicity. Potent nitrosamines, for instance, have been observed to be more hydrophilic and possess higher globularity. acs.org

Quantum Mechanical Descriptors: Calculated properties such as orbital energies (e.g., HOMO, LUMO), partial atomic charges, and reaction energies for metabolic activation steps. These descriptors help to model the reactivity of the compound. acs.org

Structural Fragments: The presence or absence of specific substructures, such as the degree of α-carbon branching or the presence of β-carbon electron-withdrawing groups, which are known to significantly affect carcinogenic potency. lhasalimited.org

These descriptors are then used to build regression or classification models. For example, multiple linear regression (MLR) and linear discriminant analysis (LDA) have been used to classify nitrosamines into different potency categories and to develop local QSAR models for highly potent compounds. acs.org One study successfully developed a QSAR model for a set of 39 nitroso-compounds that could account for approximately 84% of the variance in experimental carcinogenic potency. nih.gov Such models are valuable for screening and prioritizing compounds for further testing. sciforum.net

For this compound, a QSAR model would analyze the influence of the N-acetyl group on its electronic properties and steric hindrance compared to its parent compound, N-nitrosopiperazine. The model would aim to predict how this substitution impacts its interaction with metabolic enzymes and its ultimate carcinogenic potential.

Table 1: Examples of Descriptor Classes Used in Nitrosamine (B1359907) QSAR Models

| Descriptor Class | Examples | Relevance to Carcinogenicity |

| 0D-Descriptors | Molecular Weight, Atom Counts | General size and composition |

| 1D-Descriptors | Sum of atomic polarizabilities, LogP | Hydrophobicity, bioavailability |

| 2D-Descriptors | Topological indices (e.g., Burden matrix eigenvalues), Connectivity indices | Molecular shape, branching, and complexity |

| 3D-Descriptors | Geometrical descriptors, 3D-MoRSE descriptors | Three-dimensional structure and surface properties |

| Quantum Chemical | HOMO/LUMO energies, Atomic charges, Dipole moment | Electronic properties, reactivity, metabolic activation potential |

This table provides a generalized overview of descriptor types commonly employed in QSAR studies of N-nitrosamines.

Molecular Docking and Dynamics Simulations for Enzyme Interactions

The primary mechanism of N-nitrosamine toxicity involves metabolic activation, predominantly through α-hydroxylation catalyzed by Cytochrome P450 (CYP) enzymes, particularly CYP2E1. nih.govscispace.com Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between nitrosamines and these enzymes at an atomic level.

Molecular Docking predicts the preferred binding orientation of a ligand (in this case, this compound) to a protein target (e.g., CYP2E1). This technique helps to understand how the substrate fits into the enzyme's active site. Studies on various nitrosamines have shown that interactions are often driven by hydrophobic contacts and hydrogen bonding. heraldopenaccess.usmdpi.com For instance, the docking of N'-nitrosonornicotine (NNN) into CYP enzymes revealed the importance of the Asn297 residue for orienting the substrate correctly for metabolic activation. mdpi.com In the case of this compound, docking simulations could elucidate how the acetyl group influences its orientation within the CYP2E1 active site, potentially favoring or hindering the crucial α-hydroxylation step.

Molecular Dynamics (MD) Simulations provide a more dynamic picture by simulating the movement of atoms in the ligand-protein complex over time. researchgate.net This can reveal conformational changes in both the enzyme and the substrate upon binding and can help assess the stability of the docked pose. heraldopenaccess.us MD simulations of CYP2E1 have shown that its active site is highly flexible, capable of expanding significantly to accommodate a variety of substrates. mdpi.com Phenylalanine residues within the active site have been identified as playing a key role in π-π stacking interactions with aromatic substrates, guiding their orientation for metabolism. mdpi.comnih.gov For this compound, MD simulations could predict the stability of its binding within the CYP2E1 active site and the likelihood of it achieving a productive conformation for α-hydroxylation.

Table 2: Key Amino Acid Residues in CYP Active Sites Interacting with Nitrosamines

| CYP Isoform | Key Residue(s) | Type of Interaction | Significance |

| CYP2A13 | Asn297 | Hydrogen Bonding | Orients the substrate for α-hydroxylation mdpi.com |

| CYP2E1 | Phenylalanine cluster | π-π Stacking | Binds aromatic and cyclic substrates nih.gov |

| CYP2A6 | Asn297, Thr305 | Hydrogen Bonding | Stabilizes substrate binding mdpi.com |

This table summarizes findings from docking studies on various nitrosamines and highlights residues that could be relevant for the interaction with this compound.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules and to model chemical reactions. sciforum.netresearchgate.net These methods are crucial for elucidating the detailed mechanisms of N-nitrosamine metabolic activation and for predicting the reactivity of these compounds. frontiersin.orgacs.org

A key application is the calculation of the energy profile for the entire activation pathway, from the initial α-hydroxylation to the formation of the ultimate carcinogenic species, the diazonium ion. frontiersin.orgnih.gov Studies on N-nitrosopiperazine (NPZ), the parent compound of this compound, have provided detailed insights into this process. frontiersin.orgnih.gov

The key steps in the activation pathway that can be modeled using quantum chemistry include:

α-Hydroxylation: This initial, enzyme-catalyzed step is typically highly exothermic and not rate-determining. frontiersin.org

Proton Transfer and Hydroxyl Elimination: The α-hydroxylated intermediate undergoes proton transfer and elimination of a hydroxyl group to form a diazonium cation. Calculations can determine the activation barriers and reaction energies for this step. frontiersin.orgnih.gov

Formation of DNA Adducts vs. Detoxification: The resulting diazonium ion is a reactive electrophile. It can react with nucleophilic sites on DNA bases (e.g., N7 of guanine), leading to DNA adducts and initiating carcinogenesis. Alternatively, it can react with water, leading to detoxification. Quantum chemical calculations can predict the activation barriers for these competing pathways, providing insight into the carcinogenic potential. frontiersin.orgnih.gov

For carcinogenic nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosopiperidine (NPIP), the reaction of the diazonium ion with guanine (B1146940) is strongly exothermic with a manageable activation barrier. frontiersin.orgnih.gov In contrast, for non-carcinogenic nitrosamines, the formation of more stable carbocation intermediates can lead to a preference for reaction with water, a detoxification pathway. frontiersin.orgnih.gov

For this compound, quantum chemical calculations would be essential to determine how the electron-withdrawing acetyl group affects the stability of the intermediates and the energy barriers of the activation steps compared to the unsubstituted N-nitrosopiperazine. This would provide a mechanistic basis for assessing its relative carcinogenic risk.

Table 3: Calculated Activation and Reaction Energies for N-Nitrosopiperidine (NPIP) Activation

| Reaction Step | Species Involved | Activation Energy (kcal/mol) | Reaction Free Energy (kcal/mol) |

| Proton Transfer | α-hydroxy-NPIP -> Intermediate | +23.9 | +10.4 |

| Hydroxyl Elimination | Intermediate -> Diazonium ion | Barrierless | -38.9 |

| DNA Adduct Formation | Diazonium ion + Guanine -> Adduct | +14.2 | -94.3 |

| Water Adduct Formation | Diazonium ion + Water -> Alcohol | +15.5 | -10.4 |

Data adapted from quantum chemical calculations on N-nitrosopiperidine (NPIP), a structural analog of this compound. frontiersin.orgnih.gov These values illustrate the type of data generated from such studies.

In Silico Tools for Predicting Formation and Reactivity Pathways